Lipophilicity (LogP) Comparison: 8-Methyl vs. Des-Methyl Scaffold
The N-methyl group in 8-methyl-8-azabicyclo[3.2.1]octan-2-one confers a significantly higher LogP compared to the des-methyl analog, nortropinone. Experimental data show a LogP of 0.75 [1] for the N-methyl compound, while computational predictions for nortropinone (8-azabicyclo[3.2.1]octan-2-one) yield a LogP of approximately -0.07 . This 0.82 log unit increase translates to a ~6.6-fold increase in theoretical octanol-water partition coefficient, directly impacting membrane permeability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.75 (experimental) |
| Comparator Or Baseline | Nortropinone (8-azabicyclo[3.2.1]octan-2-one), LogP ≈ -0.07 (predicted) |
| Quantified Difference | ΔLogP = +0.82 |
| Conditions | Target compound: Experimental value from ChemSrc database. Comparator: ACD/Labs Percepta prediction for des-methyl analog. |
Why This Matters
This quantifiable difference in lipophilicity is critical for compound prioritization in CNS drug discovery, where higher LogP (within a defined range) often correlates with improved blood-brain barrier penetration.
- [1] ChemSrc. (2024). 8-甲基-8-氮杂双环[3.2.1]辛-2-酮. CAS: 78477-91-5. View Source
